2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone

Übersicht

Beschreibung

“2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone” is a chemical compound that contains a trifluoromethoxy group . Trifluoromethoxy group-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Synthesis Analysis

The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .

Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Wissenschaftliche Forschungsanwendungen

Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation

Trifluoromethyl arylsulfonate (TFMS) has been used as a new trifluoromethoxylation reagent in the asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method is operationally simple, scalable, and proceeds under mild reaction conditions, making it suitable for the late-stage trifluoromethoxylation of complex small molecules (Guo et al., 2017).

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt has been developed, effective for SN2 reactions to form trifluoromethyl ethers, illustrating the potential of trifluoromethoxy group in synthetic organic chemistry (Duran-Camacho et al., 2021).

Trifluoromethyl Nonaflate Synthesis

Trifluoromethyl nonaflate has been developed as a bench-stable, reactive, and scalable trifluoromethoxylating reagent. Its application in the synthesis of various trifluoromethoxylated alkenes demonstrates its versatility in organic synthesis (Lu et al., 2021).

Synthesis of Trifluoromethylated Sultones

A photo-redox-catalyzed procedure for the one-step formation of sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride has been described. This process is significant for creating potential electrolyte additives or structural motifs in drug synthesis (Rawner et al., 2016).

Trifluoromethoxylation of Aliphatic Substrates

The reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions has been used for the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, important for the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Safety And Hazards

While the specific safety and hazards of “2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone” are not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Fluorine-containing compounds, including those with trifluoromethoxy groups, continue to attract attention in the field of chemistry and biochemistry . It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . Therefore, “2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone” and similar compounds may have potential applications in future pharmaceuticals and other industries .

Eigenschaften

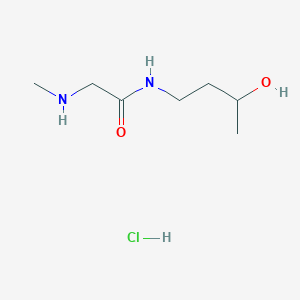

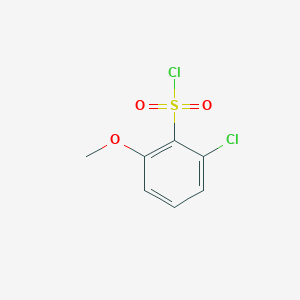

IUPAC Name |

1-(trifluoromethoxy)-2-(trifluoromethylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3S/c10-8(11,12)18-7-4-2-1-3-6(7)5-19(16,17)9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAONSTWHRDSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)